p-Nitrophenylphosphocholine

Enzyme Specificity Phospholipase C Assay Substrate Selectivity

PLC assay reproducibility fails when substrates are substituted without re-validation-Km values for pNPPC span 16 μM to 25 mM across isoforms, and cross-reactivity with phosphodiesterases demands enzyme-context-specific optimization. pNPPC delivers a detergent-free, instrumentation-agnostic colorimetric readout at 405 nm for purified recombinant PLC, inhibitor screening, and mechanistic studies. - 0.03 mU/well detection limit; 96-/384-well absorbance reader compatible - Eliminates autofluorescent compound interference inherent to fluorogenic alternatives - Enables competitive Ki determination for natural substrate binding interactions

Molecular Formula C11H18N2O6P+
Molecular Weight 305.24 g/mol
Cat. No. B1213768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenylphosphocholine
Synonyms4-nitrophenylphosphocholine
p-nitrophenylphosphocholine
Molecular FormulaC11H18N2O6P+
Molecular Weight305.24 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3/p+1
InChIKeyNAIXASFEPQPICN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenylphosphocholine: PLC Substrate Overview


p-Nitrophenylphosphocholine (pNPPC; CAS 21064-69-7), also known as p-nitrophenylphosphorylcholine or 4-nitrophenylphosphorylcholine, is a synthetic, water-soluble chromogenic substrate used for the detection and quantification of phospholipase C (PLC) activity and related phosphodiesterases [1]. Hydrolysis of pNPPC by the target enzyme liberates p-nitrophenol, a yellow chromophore with a peak absorbance at 405 nm under optimal assay conditions (pH 7.2-7.5), enabling direct spectrophotometric monitoring . As a phosphocholine derivative, pNPPC serves as an artificial analog of natural phospholipids, but its small molecular size and lack of an acyl chain confer distinct kinetic and specificity properties that differentiate it from both natural lipid substrates and other synthetic chromogenic alternatives [1][2].

p-Nitrophenylphosphocholine Substitution Risks


Generic substitution of pNPPC with other chromogenic substrates (e.g., p-nitrophenyl phosphate, bis-p-nitrophenyl phosphate, or HNP) or with native phospholipids is not scientifically valid due to fundamentally different enzyme specificity profiles, kinetic parameters, and physical-chemical properties [1][2]. Critically, pNPPC is hydrolyzed by multiple enzyme classes beyond its intended PLC target—including phosphodiesterases, phosphomonoesterases, phospholipase A, and certain lipases—whereas other substrates like bis-pNPP exhibit distinct enzyme preferences [1][3]. Moreover, the Km values for pNPPC vary by orders of magnitude across different enzyme sources (ranging from 16 μM for a purified brain phosphodiesterase to 25 mM for Pseudomonas aeruginosa PLC), meaning that assay sensitivity and linear range are entirely enzyme-context dependent [2][4]. The water-soluble nature of pNPPC eliminates the need for detergents or micelle formation required for natural lipid substrates, but this same property alters enzyme-substrate recognition compared to membrane-bound substrates, as demonstrated by differential hydrolysis rates in sphingomyelinase mutant studies [5]. Consequently, substituting pNPPC with an analog without re-optimizing and re-validating the assay for the specific enzyme system under investigation will yield non-interchangeable, often misleading, results.

p-Nitrophenylphosphocholine: Quantitative Differentiation


Phosphoesterase Cross-Reactivity

pNPPC is not exclusively hydrolyzed by phospholipase C; a comparative study demonstrated that phosphodiesterases, phosphomonoesterases, phospholipase A, and certain lipases also cleave pNPPC, whereas these enzymes show no activity toward natural phosphatidylcholine substrates [1]. This lack of absolute specificity for PLC means that when using crude enzyme preparations or whole-cell lysates, the observed signal may represent the sum of multiple phosphoesterase activities rather than PLC alone—a limitation that does not apply with the same breadth to alternative substrates like bis-p-nitrophenyl phosphate, which shows distinct enzyme class preferences [1][2].

Enzyme Specificity Phospholipase C Assay Substrate Selectivity Phosphodiesterase

Km Variability Across Enzyme Sources

The Michaelis constant (Km) for pNPPC varies dramatically across different enzyme sources, ranging from 16 μM for a Zn2+-glycerophosphocholine cholinephosphodiesterase purified from bovine brain membranes [1] to 25 mM for Pseudomonas aeruginosa PLC [2]. In contrast, natural phosphatidylcholine substrates show more consistent Km values across PLC isoforms, typically in the low millimolar range for bacterial PLCs [3]. The 1,500-fold range in Km for pNPPC means that assay linear range, sensitivity, and optimal substrate concentration are not generalizable across enzyme systems and must be empirically determined for each specific application.

Michaelis Constant Enzyme Kinetics PLC Assay Substrate Affinity

Sphingomyelinase Mutant Differential Hydrolysis

In a direct comparative study of Bacillus cereus sphingomyelinase mutants, the D156G mutant hydrolyzed pNPPC with >4-fold greater efficiency than wild-type enzyme, while the D126G mutant showed activity comparable to wild-type [1]. This differential behavior distinguishes pNPPC from the more hydrophobic substrate HNP (hexadecanoyl-p-nitrophenylphosphorylcholine), which also showed enhanced hydrolysis by D156G but with a different relative magnitude, and from the natural substrate sphingomyelin, for which both D126G and D156G showed >80% reduction in activity [1]. The data demonstrate that pNPPC's water-soluble nature makes it uniquely sensitive to mutations affecting substrate recognition rather than catalysis.

Sphingomyelinase Mutant Enzyme Substrate Specificity Structure-Activity Relationship

Colorimetric vs. Fluorescent Detection Sensitivity

Commercial pNPPC-based PLC activity assay kits demonstrate a quantification limit of 0.03 mU/well using absorbance detection at 405 nm [1]. While fluorescent PLC substrates offer higher theoretical sensitivity (often in the pU range), they require specialized fluorescence plate readers and are subject to interference from autofluorescent compounds common in biological samples and screening libraries [2]. The pNPPC colorimetric method provides sufficient sensitivity for most biochemical characterization and inhibitor screening applications (typical PLC activities range from 0.1-100 mU/assay) while maintaining compatibility with standard absorbance plate readers available in virtually all biochemistry laboratories.

Detection Limit Colorimetric Assay PLC Activity High-Throughput Screening

pH-Dependent Substrate Hydrolysis Kinetics

The pH dependence of Pce (pneumococcal phosphorylcholine esterase) activity toward pNPPC reveals that both kcat and kcat/Km depend on the protonation state of two specific protein residues—the metal-bound water (hydrogen bonded to D89) and H228 [1]. Maximum activity requires deprotonation of both groups, with optimal catalytic efficiency achieved for the single deprotonated form [1]. This mechanistic insight is uniquely accessible using pNPPC because the small, water-soluble substrate eliminates confounding effects of micelle formation or lipid phase behavior that complicate pH-activity studies with natural phosphorylcholine-containing teichoic acid substrates.

pH Dependence Enzyme Mechanism Phosphorylcholine Esterase Metalloenzyme

Glycerophosphocholine Competitive Inhibition

In a purified mouse brain pNPPC phosphodiesterase system, the natural substrate glycerophosphocholine acts as a competitive inhibitor of pNPPC hydrolysis with a Ki value of 50 μM [1]. This inhibition constant provides a quantitative benchmark for the relative binding affinity of the natural substrate versus the artificial chromogenic substrate. The competitive inhibition pattern confirms that pNPPC occupies the same active site as glycerophosphocholine, validating its use as a surrogate for natural substrate binding studies, but the 50 μM Ki indicates that glycerophosphocholine binds with comparable or slightly higher affinity than pNPPC in this enzyme system.

Enzyme Inhibition Glycerophosphocholine Phosphodiesterase Kinetic Mechanism

p-Nitrophenylphosphocholine: Best Applications


Routine PLC Activity Colorimetric Assay

For laboratories characterizing purified recombinant PLC isoforms or PLC fractions from chromatographic separations, pNPPC provides a rapid, instrumentation-agnostic colorimetric readout at 405 nm . The 0.03 mU/well detection limit [1] is sufficient for most purified enzyme preparations. However, as established in Section 3, users must first empirically determine the Km for their specific enzyme source, as this value ranges from 16 μM to 25 mM across different PLC isoforms and phosphodiesterases [2][3]. This scenario is optimal only when competing phosphoesterase activities have been eliminated through purification; for crude lysates, natural lipid substrates are required to ensure PLC-specific signal [4].

Absorbance-Based Inhibitor Screening

pNPPC is well-suited for screening potential PLC or sphingomyelinase inhibitors in 96- or 384-well formats using widely available absorbance microplate readers . While fluorescent alternatives offer higher absolute sensitivity, the colorimetric pNPPC method eliminates interference from autofluorescent library compounds and requires no specialized fluorescence detection equipment [5]. The >4-fold differential hydrolysis observed for the D156G sphingomyelinase mutant [6] further supports the use of pNPPC for characterizing mutant enzyme panels and identifying structure-activity relationships during inhibitor development campaigns targeting the substrate recognition pocket.

Active-Site Probing for Metallo-Phosphoesterases

The water-soluble, non-micelle-forming nature of pNPPC makes it the preferred substrate for detailed mechanistic studies of phosphorylcholine esterases and related Zn2+-dependent phosphodiesterases [7]. As demonstrated with pneumococcal Pce, pNPPC yields interpretable pH-rate profiles from which active-site residue pKa values can be extracted—information that is obscured with natural teichoic acid substrates due to substrate aggregation and phase behavior [7]. Researchers studying the catalytic mechanism of any choline phosphodiesterase should prioritize pNPPC for initial kinetic characterization before progressing to more complex natural substrates.

Natural Substrate Binding Studies

pNPPC enables quantitative assessment of natural substrate binding affinity through competitive inhibition experiments. As established with the mouse brain glycerophosphocholine phosphodiesterase system, the natural substrate glycerophosphocholine competitively inhibits pNPPC hydrolysis with a Ki of 50 μM [8]. This approach is particularly valuable when the natural substrate itself cannot be used for direct continuous assays due to lack of a chromophore or fluorophore. Researchers studying glycerophosphocholine metabolism or screening for compounds that compete with the natural substrate binding site can use pNPPC as a reporter to quantify binding interactions.

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